

Introduction: The Scientific Imperative for Characterizing 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole

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Compound of Interest

Compound Name:	1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole
CAS No.:	1240568-90-4
Cat. No.:	B6362763

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In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, valued for its versatile biological activities.[1] The introduction of a nitro group to this heterocyclic system can significantly modulate its physicochemical and pharmacological properties. The nitro group, being strongly electron-withdrawing, can influence the molecule's reactivity and potential metabolic pathways.[2][3] This guide focuses on a specific derivative, **1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole**, a molecule that combines the lipophilic cyclohexylmethyl moiety with the polar nitropyrazole core. This structural combination presents unique challenges and considerations for its development as a potential therapeutic agent.

The journey from a promising chemical entity to a viable drug candidate is contingent on a thorough understanding of its fundamental properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise a drug's safety, efficacy, and shelf-life.[4] Therefore, the early and rigorous assessment of these characteristics is not merely a regulatory formality but a scientific necessity that underpins rational drug design and formulation development.[5]

This technical guide provides a comprehensive framework for conducting the essential solubility and stability studies for **1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole**. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. By integrating established principles of physical chemistry and analytical science, this document serves as a roadmap for generating the robust data package required to advance a novel compound through the development pipeline.

Part 1: Comprehensive Solubility Profiling

Aqueous solubility is a key determinant of a drug's absorption and, consequently, its bioavailability. For a molecule like **1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole**, the interplay between its lipophilic cyclohexyl group and the polar nitropyrazole ring makes its solubility profile non-trivial. A multi-faceted approach is required to build a complete picture.

Theoretical Underpinnings & Experimental Strategy

The first step in a solubility assessment is to understand the molecule's inherent properties. The lipophilic cyclohexylmethyl group suggests a potential for low aqueous solubility, while the polar nitro and pyrazole functionalities may offer some mitigation. The experimental strategy, therefore, must encompass a range of physiologically and pharmaceutically relevant conditions to explore this balance. We will employ both high-throughput kinetic screening for initial rank-ordering and the definitive shake-flask method for thermodynamic equilibrium solubility.^{[6][7]}

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility, providing the most accurate and reliable data.^[6]

Objective: To determine the thermodynamic equilibrium solubility of **1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole** in various aqueous and biorelevant media.

Methodology:

- Preparation of Media: Prepare a panel of solutions including:

- pH 1.2 (Simulated Gastric Fluid, without pepsin)
- pH 4.5 Acetate Buffer
- pH 6.8 (Simulated Intestinal Fluid, without pancreatin)
- pH 7.4 Phosphate Buffered Saline (PBS)
- Fasted State Simulated Intestinal Fluid (FaSSIF)
- Fed State Simulated Intestinal Fluid (FeSSIF)
- Water
- Addition of Excess Compound: Add an excess amount of the solid compound to a known volume of each medium in a low-adsorption vial (e.g., glass). The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results.[8] A robust method involves:
 - Allowing the suspension to settle for at least 30 minutes.
 - Centrifuging the samples at high speed (e.g., >10,000 g for 15 minutes).
 - Carefully withdrawing the supernatant and filtering it through a low-binding syringe filter (e.g., 0.22 µm PVDF).
- Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the RP-HPLC method described below.

Analytical Method: RP-HPLC for Quantification

A robust and validated analytical method is essential for accurate solubility determination. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed, based on established methods for similar nitropyrazole derivatives.[9]

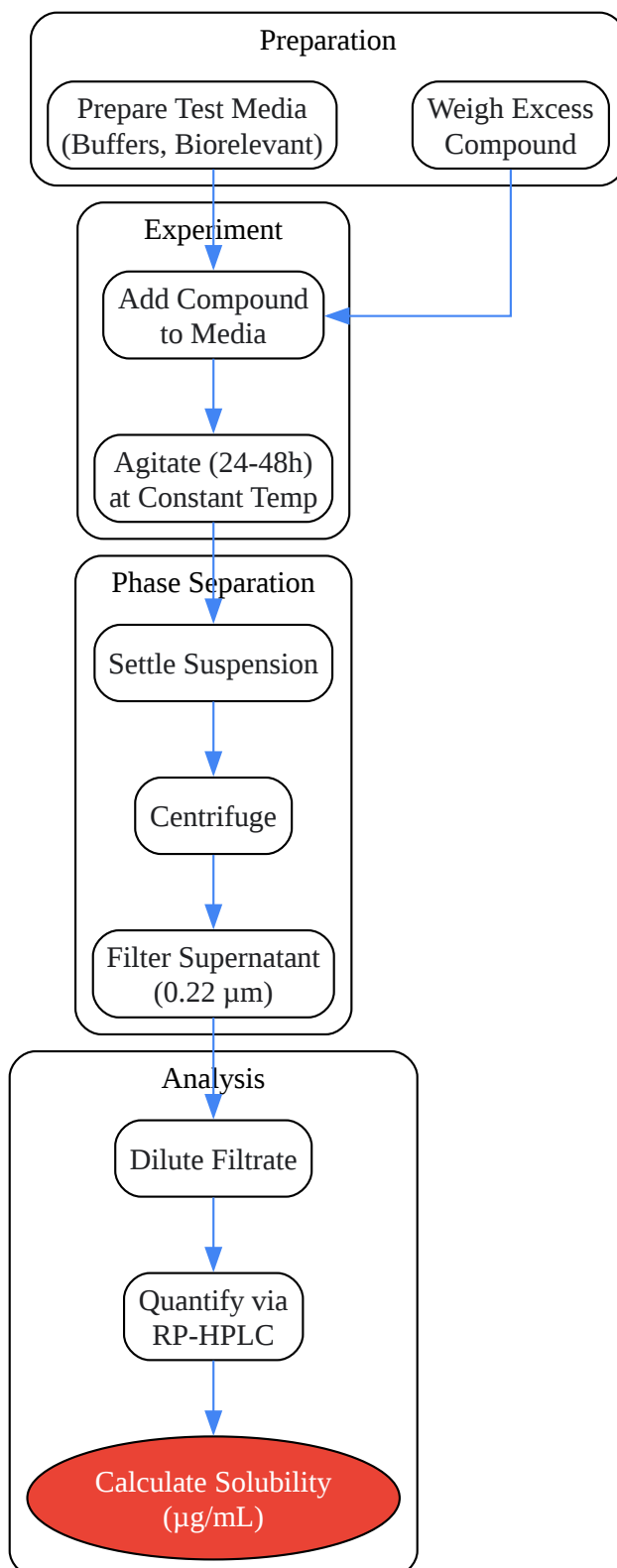
Parameter	Recommended Value	Rationale
Column	C18, 5 μ m, 4.6 x 150 mm	Provides good retention and separation for moderately nonpolar compounds.
Mobile Phase	Acetonitrile:Water (Gradient)	A gradient elution ensures the separation of the parent compound from any potential impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Injection Volume	10 μ L	A small volume minimizes potential solvent effects.
Detection Wavelength	~275 nm	Nitropyrazoles typically exhibit strong UV absorbance in this region. The optimal wavelength should be confirmed experimentally.
Column Temperature	30 $^{\circ}$ C	Maintains consistent retention times and peak shapes.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table to facilitate analysis and comparison across different conditions.

Medium	pH	Temperature (°C)	Solubility (µg/mL)	Solubility (mM)
SGF (Simulated Gastric Fluid)	1.2	37	Data	Data
Acetate Buffer	4.5	37	Data	Data
SIF (Simulated Intestinal Fluid)	6.8	37	Data	Data
PBS	7.4	37	Data	Data
FaSSIF	6.5	37	Data	Data
FeSSIF	5.0	37	Data	Data
Water	~7.0	25	Data	Data

Visualization: Shake-Flask Solubility Workflow



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Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Stability testing is mandated by regulatory agencies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.^{[10][11]} Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.^[12] This knowledge is invaluable for developing stable formulations and establishing a "stability-indicating" analytical method.^{[13][14]}

Forced Degradation Experimental Design

The goal of forced degradation is to achieve a target degradation of 5-20% of the parent compound.^{[12][15]} Degradation beyond this level can lead to secondary degradation, complicating the analysis.

Objective: To identify the degradation pathways of **1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole** under various stress conditions.

Methodology:

- Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).^[12]
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
 - Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature, monitoring at short intervals (e.g., 30 min, 1, 2 hours), as nitro-aromatic compounds can be susceptible to base-catalyzed degradation. Neutralize with an equivalent amount of 0.1 M HCl.
 - Neutral Hydrolysis: Mix the stock solution with water. Incubate at 60°C for up to 7 days.^[12]

- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 24 hours.
- Thermal Degradation: Store the solid compound in a controlled oven at 80°C for 7 days. Also, reflux a solution of the compound in a suitable solvent.
- Photolytic Degradation (ICH Q1B): Expose both the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel set of samples should be protected from light as a control.
- Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[\[10\]](#)[\[14\]](#)

Key Attributes of a SIAM:

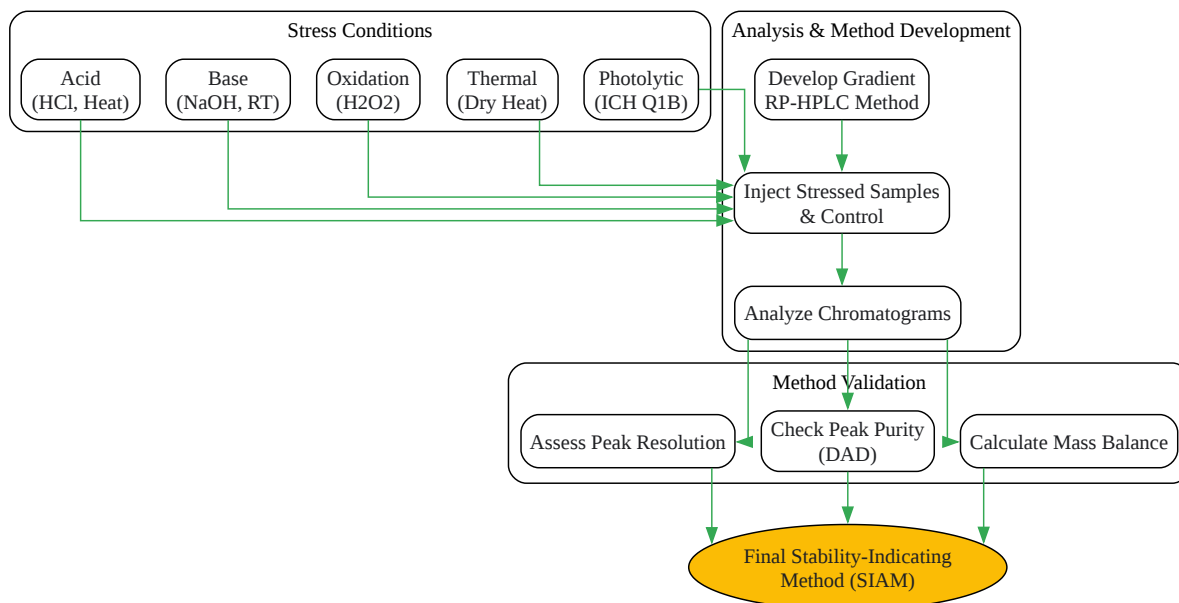
- Specificity/Selectivity: The primary goal is to resolve the peak of the active compound from all degradation product peaks. This is typically achieved using a gradient elution in RP-HPLC.
- Peak Purity Analysis: A Diode Array Detector (DAD) is crucial. It can assess the spectral purity of the parent peak in the presence of degradants, ensuring it is not co-eluting with any other species.[\[16\]](#)
- Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should ideally be close to 100%, accounting for the response factors of the degradants.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

Stress Condition	Reagent/Parameters	Duration	% Degradation of Parent	No. of Degradants	Remarks (e.g., Major Degradant RT)
Acid Hydrolysis	0.1 M HCl, 60°C	24 h	Data	Data	Data
Base Hydrolysis	0.1 M NaOH, RT	2 h	Data	Data	Data
Neutral Hydrolysis	Water, 60°C	7 days	Data	Data	Data
Oxidation	3% H ₂ O ₂ , RT	24 h	Data	Data	Data
Thermal (Solid)	80°C	7 days	Data	Data	Data
Photolytic (Solution)	ICH Q1B	-	Data	Data	Data

Visualization: Forced Degradation & SIAM Development Workflow



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Caption: Workflow for Forced Degradation and SIAM Development.

Conclusion: A Pathway to Informed Drug Development

This guide has outlined a systematic and scientifically rigorous approach to evaluating the solubility and stability of **1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole**. The described methodologies, from the gold-standard shake-flask solubility assay to comprehensive forced degradation studies, are designed to generate a foundational dataset. This data is not an endpoint but a critical input for subsequent stages of drug development.

A thorough understanding of solubility across physiological pH ranges and in biorelevant media will guide formulation strategies, from simple buffered solutions for preclinical work to advanced formulations like amorphous solid dispersions or lipid-based systems for clinical use.[8]

Similarly, identifying the compound's liabilities under stress conditions—be it hydrolysis, oxidation, or photolysis—informs decisions on manufacturing processes, packaging, and storage conditions necessary to ensure the final drug product is safe and effective throughout its shelf life.[11][15]

By adhering to these principles and protocols, researchers can confidently characterize novel entities like **1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole**, mitigating risks and paving a data-driven path toward successful drug development.

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